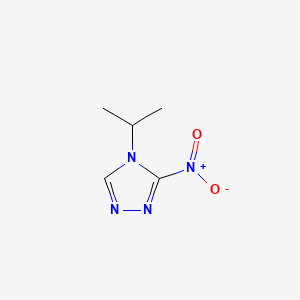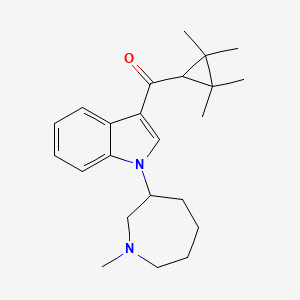
异丙醇乙酸酯-d10
概述
描述
Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is an ester, an organic compound which is the product of esterification of acetic acid and isopropanol .
Synthesis Analysis
Isopropyl acetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O. The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis
The molecular structure of Isopropyl acetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . Its IUPAC Standard InChI is InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 .Chemical Reactions Analysis
Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .Physical and Chemical Properties Analysis
Isopropyl acetate is known for its distinct set of physical and chemical properties. It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons .科学研究应用
食品工业应用
在食品工业中,异丙醇乙酸酯-d10 主要用作香料,因为它具有水果香味。 它赋予食品新鲜的水果味,增强其味觉特征,同时不会影响安全性 .
化妆品工业利用
化妆品行业在香水的配方和其它香味产品中使用this compound。 其宜人的香味有助于在香水中创造芳香香气,也可以用于开发新的化妆品 .
化学合成
This compound 在化学合成中用作溶剂,促进反应和工艺。 其溶解性在各种化学化合物的合成中特别有价值,使其成为许多合成实验室的必需品 .
环境科学
在环境科学中,研究this compound 对环境的影响。 研究人员检查了其挥发性及其对地面臭氧形成的潜在贡献,以及其在水和土壤环境中的行为 .
材料科学
材料科学领域得益于this compound 在表面涂层、油墨和粘合剂中的应用。 其快速蒸发速率和优异的溶解性对于开发新材料和增强现有材料至关重要 .
分析化学
This compound 用于分析化学中仪器的校准和分析方法的开发。 其稳定的同位素标记允许进行精确测量,并有助于准确量化物质 .
安全和危害
Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn .
作用机制
Target of Action
Isopropyl Acetate-d10 is the isotope labelled analog of Isopropyl Acetate . Isopropyl Acetate is a widely used chemical solvent in organic and industrial syntheses . It doesn’t have a specific biological target, but it interacts with various substances due to its solvent properties .
Mode of Action
As a solvent, Isopropyl Acetate-d10 interacts with its targets by dissolving or diluting them. It can dissolve substances like cellulose, plastics, oil, and fats . This interaction results in changes in the physical state or concentration of the target substances .
Biochemical Pathways
Isopropyl Acetate-d10 doesn’t directly participate in any biochemical pathways. Its parent compound, isopropyl acetate, is involved in reactions with radicals, which are fundamental initiating reactions in combustion kinetic models . These reactions are part of larger chemical processes, such as the production of biofuels .
Pharmacokinetics
It’s known that isopropyl acetate can be absorbed into the organism and hydrolyzed to the corresponding alcohols and acetic acid . These products can then enter intermediary metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isopropyl Acetate-d10 would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The primary result of Isopropyl Acetate-d10’s action is the dissolution or dilution of target substances. This can facilitate various industrial processes, such as the production of plastics and other materials . In a biological context, the hydrolysis of Isopropyl Acetate can lead to the production of acetic acid and isopropanol .
Action Environment
The action of Isopropyl Acetate-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure . Additionally, it decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It also reacts violently with oxidizing materials and attacks many plastics .
生化分析
Biochemical Properties
Isopropyl Acetate-d10, like its parent compound Isopropyl Acetate, is likely to participate in esterification reactions
Cellular Effects
Isopropyl Acetate, its parent compound, is known to be a solvent for cellulose, plastics, oil, and fats . It’s plausible that Isopropyl Acetate-d10 may have similar effects, potentially influencing cell function by interacting with cellular lipids or other hydrophobic molecules.
Molecular Mechanism
Given its structural similarity to Isopropyl Acetate, it may share some of its properties, such as its ability to act as a solvent
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Isopropyl Acetate-d10 in laboratory settings. Isopropyl Acetate is known to decompose slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It’s possible that Isopropyl Acetate-d10 may exhibit similar stability and degradation characteristics.
Metabolic Pathways
Isopropyl Acetate is known to decompose into acetic acid and isopropanol , suggesting it may be involved in metabolic pathways related to these compounds.
Subcellular Localization
Given its solvency properties, it may be found in lipid-rich areas of the cell, such as the cell membrane
属性
| { "Design of the Synthesis Pathway": "The synthesis of Isopropyl Acetate-d10 can be achieved through the esterification of Isopropyl alcohol-d8 with Acetic anhydride-d6 using a catalytic amount of sulfuric acid-d2 as a catalyst.", "Starting Materials": [ "Isopropyl alcohol-d8", "Acetic anhydride-d6", "Sulfuric acid-d2" ], "Reaction": [ "Add Isopropyl alcohol-d8 and Acetic anhydride-d6 in a 1:1 molar ratio to a round bottom flask.", "Add a catalytic amount of Sulfuric acid-d2 to the flask.", "Heat the reaction mixture under reflux for 4-6 hours.", "Cool the mixture and add water to quench the reaction.", "Extract the organic layer with an organic solvent like diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the organic layer under reduced pressure to obtain Isopropyl Acetate-d10 with a deuterium label at the alpha position of the acetate group." ] } | |
CAS 编号 |
1398065-53-6 |
分子式 |
C5H10O2 |
分子量 |
112.194 |
IUPAC 名称 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI 键 |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
SMILES |
CC(C)OC(=O)C |
同义词 |
Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









